5,5-Diethyl-1-isopropylbarbituric acid is a synthetic compound belonging to the barbiturate class, characterized by its structure derived from barbituric acid. This compound is notable for its application in pharmacology, particularly in the development of sedative and anesthetic agents. Barbiturates act on the central nervous system, providing sedative effects and are historically significant in the field of medicine.
The synthesis and properties of 5,5-diethyl-1-isopropylbarbituric acid have been explored in various studies, with significant contributions from research into barbiturate derivatives. The compound is synthesized from barbituric acid through various chemical processes that involve alkylation and condensation reactions.
5,5-Diethyl-1-isopropylbarbituric acid is classified as a barbiturate, specifically a substituted derivative of barbituric acid. It falls under the broader category of pyrimidine derivatives, which are cyclic compounds containing nitrogen atoms in their ring structure.
The synthesis of 5,5-diethyl-1-isopropylbarbituric acid typically involves the following steps:
Technical details regarding specific conditions such as temperature, solvent choice, and catalysts can vary, but generally mild conditions are preferred to avoid decomposition or side reactions .
The molecular structure of 5,5-diethyl-1-isopropylbarbituric acid can be represented as follows:
The compound features a pyrimidine ring system with two ethyl groups attached to one nitrogen atom and an isopropyl group attached to another nitrogen atom.
The structural data can be further analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its three-dimensional conformation and interactions within solid-state or solution environments .
5,5-Diethyl-1-isopropylbarbituric acid participates in various chemical reactions typical for barbiturates:
These reactions are essential for understanding its stability and potential transformations in biological systems .
The mechanism of action for 5,5-diethyl-1-isopropylbarbituric acid primarily involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system:
Relevant analyses such as differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions .
5,5-Diethyl-1-isopropylbarbituric acid has several applications in scientific research and pharmacology:
The development of barbituric acid derivatives represents a landmark achievement in medicinal chemistry that began with Adolf von Baeyer's pioneering synthesis of barbituric acid (malonylurea) in 1864. This foundational breakthrough occurred during von Baeyer's systematic investigations of uric acid derivatives, though the compound's pharmacological significance remained unrecognized for decades [1] [3]. The true therapeutic potential of barbiturates emerged in the early 20th century when Joseph von Mering and Emil Fischer discovered the sedative properties of diethylbarbituric acid (barbital) in 1903. Their research culminated in the 1904 introduction of barbital into clinical practice by the Farbwerke Fr Bayer and Co, marking the first medical application of any barbiturate derivative [1].
The subsequent decades witnessed explosive growth in barbiturate chemistry, with researchers synthesizing over 2,500 barbituric acid derivatives in search of improved therapeutic agents. By the mid-20th century, approximately 50 barbiturates had entered clinical use worldwide, dominating the sedative-hypnotic market until safety concerns and the introduction of benzodiazepines diminished their prominence [1] [3]. Within this historical context, N-alkylated derivatives such as 5,5-diethyl-1-isopropylbarbituric acid emerged as chemists systematically explored structure-activity relationships through modifications at both the C-5 position and the N-1 nitrogen. These synthetic efforts reflected the pharmaceutical industry's quest to optimize the pharmacokinetic profile and therapeutic utility of barbiturates through targeted structural variations [1].
Table 1: Historical Timeline of Key Developments in Barbiturate Chemistry
Year | Scientist/Company | Development | Significance |
---|---|---|---|
1864 | Adolf von Baeyer | Synthesis of barbituric acid | Foundation of barbiturate chemistry |
1903 | von Mering & Fischer | Discovery of barbital's sedative properties | First therapeutically useful barbiturate |
1904 | Farbwerke Fr Bayer and Co | Market introduction of barbital | Clinical debut of barbiturates |
1911 | von Mering & Fischer | Synthesis of phenobarbital | First anticonvulsant barbiturate |
1920s-1950s | Pharmaceutical industry | Development of >2,500 derivatives | Era of barbiturate dominance in sedative-hypnotic therapy |
1934 | Lundy, Waters | Introduction of thiopental | Beginning of intravenous anesthesia |
The systematic nomenclature of barbituric acid derivatives follows IUPAC conventions for heterocyclic compounds, with the core structure recognized as pyrimidine-2,4,6(1H,3H,5H)-trione. Thus, 5,5-diethyl-1-isopropylbarbituric acid is formally named 1-(propan-2-yl)-5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione. This naming convention precisely defines the substituent positions and types attached to the pyrimidinetrione core. The parent compound, barbituric acid, exists in a dynamic tautomeric equilibrium involving several resonant structures that profoundly influence its chemical behavior. As described by Levi, "The ring system, assigned to the barbituric acid molecule, is capable of existing in four different configurations, all of which are in dynamic equilibrium with each other and subject to reversible interconversion" [3].
The structural classification of substituted barbiturates primarily depends on the nature and position of substituents attached to the barbituric acid core. The carbon at position 5 (C5) serves as the primary modification site, with 5,5-disubstitution being the most common pattern seen in clinically used barbiturates. Additionally, substitution at the N1 position (as seen in 5,5-diethyl-1-isopropylbarbituric acid) represents a significant structural variation that substantially alters molecular properties. Unlike the unsubstituted barbituric acid, which exhibits relatively strong acidity (pKa ≈ 4.0) due to its active methylene group flanked by carbonyl groups, 5,5-disubstituted derivatives like 5,5-diethylbarbituric acid (barbital) show reduced acidity (pKa ≈ 7.9) because substitution eliminates the highly acidic enolizable proton at C5 [3] [5]. The presence of an N1-isopropyl group further modifies the electron distribution and steric characteristics of the molecule, distinguishing it from simpler 5,5-disubstituted analogs.
Table 2: Systematic Nomenclature of Structurally Related Barbituric Acid Derivatives
Common Name | Systematic Name | Substitution Pattern |
---|---|---|
Barbituric acid | Pyrimidine-2,4,6(1H,3H,5H)-trione | No substituents |
Barbital | 5,5-Diethylpyrimidine-2,4,6(1H,3H,5H)-trione | 5,5-Diethyl |
5,5-Diethyl-1-isopropylbarbituric acid | 1-(Propan-2-yl)-5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione | 5,5-Diethyl, 1-Isopropyl |
Secobarbital | 5-[(2R)-Pentan-2-yl]-5-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | 5-Allyl-5-(1-methylbutyl) |
The specific combination of diethyl groups at the C5 position and an isopropyl moiety at the N1 position creates a barbiturate derivative with distinctive physicochemical properties that influence its potential biological interactions. The 5,5-diethyl substitution pattern represents one of the earliest and most pharmacologically significant modifications in barbiturate chemistry, first realized in barbital (5,5-diethylbarbituric acid). As noted in chemical literature, "Each of the enolic forms may be considered to represent an unsaturated cyclic alcohol, the unsaturation being conjugated in the dienol and both conjugated and symmetrical in the trienol form" [3]. The diethyl groups impart substantial hydrophobic character to the molecule while maintaining the essential hydrogen-bonding capabilities at the C2 and C4 carbonyl positions [3] [5].
The introduction of an isopropyl substituent at the N1 position represents a more sophisticated structural modification that significantly alters the molecule's electronic and steric properties. This alkylation eliminates one of the hydrogen-bond donating sites (the N-H proton) that typically contributes to receptor binding in conventional barbiturates. Consequently, this modification would be expected to substantially reduce binding affinity at GABA-A receptors, the primary molecular target for barbiturate activity in the central nervous system. Barbiturates act as positive allosteric modulators at GABA-A receptors by binding at a distinct site and prolonging chloride channel opening, thereby enhancing inhibitory neurotransmission [5]. The structural requirements for this activity typically include a hydrogen-bond donor at N1 and N3, suggesting that N1-alkylated derivatives like 5,5-diethyl-1-isopropylbarbituric acid may exhibit diminished GABAergic activity compared to unsubstituted analogs.
The isopropyl group introduces significant steric bulk near the heterocyclic nitrogen, potentially interfering with the molecule's ability to adopt the planar configuration typically associated with barbiturate-receptor interactions. Furthermore, this substituent substantially increases the lipophilicity of the molecule compared to barbital, potentially enhancing membrane permeability but also accelerating metabolic degradation. From a chemical reactivity perspective, N1-alkylation stabilizes the molecule against certain decomposition pathways while potentially making it more susceptible to others, particularly hydrolytic ring-opening at elevated pH. These combined modifications create a barbiturate derivative with a unique property profile distinct from both the ultrashort-acting thiobarbiturates used in anesthesia and the long-acting phenobarbital derivatives used in epilepsy management [1] [3] [6].
Table 3: Comparative Effects of Substituents on Barbiturate Properties
Substituent Pattern | Lipophilicity | Acidity (pKa) | Hydrogen Bonding Capacity | Expected Pharmacokinetics |
---|---|---|---|---|
None (barbituric acid) | Low | ~4.0 | High | Rapid elimination |
5,5-Diethyl (barbital) | Moderate | ~7.9 | Moderate (2 H-bond donors) | Slow absorption, long duration |
5,5-Diethyl-1-isopropyl | High | >8.0 | Low (1 H-bond donor) | Rapid absorption, intermediate duration |
5-Ethyl-5-phenyl (phenobarbital) | Moderate | ~7.5 | Moderate | Slow absorption, very long duration |
5-Allyl-5-(1-methylbutyl) (secobarbital) | High | ~7.9 | Moderate | Rapid absorption, short duration |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7